molecular formula C7H7F3N2 B13049974 (S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine

(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine

Cat. No.: B13049974
M. Wt: 176.14 g/mol
InChI Key: CWCZMOYKIBMJDB-LURJTMIESA-N
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Description

(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is a chiral compound that features a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.

    Materials Science: It is used in the synthesis of advanced materials with unique properties.

    Chemical Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism by which (S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group and pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-pyridin-4-ylethanamine

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h1-4,6H,11H2/t6-/m0/s1

InChI Key

CWCZMOYKIBMJDB-LURJTMIESA-N

Isomeric SMILES

C1=CN=CC=C1[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CN=CC=C1C(C(F)(F)F)N

Origin of Product

United States

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